molecular formula C7H11ClN2O4 B13460193 2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride

2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride

Cat. No.: B13460193
M. Wt: 222.62 g/mol
InChI Key: FUDGRHZBDHDRHE-UHFFFAOYSA-N
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Description

2-{6-Oxo-7-oxa-2,5-diazaspiro[34]octan-5-yl}acetic acid hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by functional group modifications to introduce the acetic acid moiety. Reaction conditions often involve the use of bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Addition of hydrogen atoms to reduce oxo groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride is unique due to its specific combination of functional groups and the presence of both oxygen and nitrogen atoms within its spirocyclic core.

Properties

Molecular Formula

C7H11ClN2O4

Molecular Weight

222.62 g/mol

IUPAC Name

2-(6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H10N2O4.ClH/c10-5(11)1-9-6(12)13-4-7(9)2-8-3-7;/h8H,1-4H2,(H,10,11);1H

InChI Key

FUDGRHZBDHDRHE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)COC(=O)N2CC(=O)O.Cl

Origin of Product

United States

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